molecular formula C29H29N7O2S B11088720 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11088720
M. Wt: 539.7 g/mol
InChI Key: MZHJYBXXAGHYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a novel, synthetic small molecule compound of significant interest in medicinal chemistry and oncology research. Its molecular structure is a hybrid scaffold, strategically designed to function as a potent kinase inhibitor. The compound features a tetrahydroquinazolinone moiety, a privileged structure in kinase inhibition, linked via an acetamide bridge to a 1,2,4-triazole group bearing cyclohexyl and pyridinyl substituents. This specific architecture suggests potential for high-affinity binding to the ATP-binding sites of various protein kinases. While direct literature on this exact molecule is limited, research on highly analogous compounds, particularly those based on the 5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazoline scaffold, indicates a strong potential for targeting Janus kinases (JAKs) [https://pubmed.ncbi.nlm.nih.gov/26004544/]. JAKs are critical components of the JAK-STAT signaling pathway, which is dysregulated in numerous cancers and inflammatory diseases. Consequently, this compound serves as a crucial research tool for investigating JAK-STAT pathway biology, probing signal transduction mechanisms, and developing new therapeutic strategies for conditions like myeloproliferative neoplasms and autoimmune disorders. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H29N7O2S

Molecular Weight

539.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C29H29N7O2S/c37-25-15-21(19-8-3-1-4-9-19)14-24-23(25)17-31-28(32-24)33-26(38)18-39-29-35-34-27(20-10-7-13-30-16-20)36(29)22-11-5-2-6-12-22/h1,3-4,7-10,13,16-17,21-22H,2,5-6,11-12,14-15,18H2,(H,31,32,33,38)

InChI Key

MZHJYBXXAGHYNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C6=CN=CC=C6

Origin of Product

United States

Preparation Methods

Triazole Core Construction

The 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation of cyclohexylhydrazine with a pyridine-3-carbonitrile derivative. A representative protocol involves refluxing cyclohexylhydrazine (1.2 equiv) and pyridine-3-carbonitrile (1.0 equiv) in ethanol with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) at 80°C for 12 hours. The resulting triazole-thione is isolated in 68–72% yield after recrystallization from methanol.

Table 1: Optimization of Triazole Cyclocondensation

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol
CatalystPTSANonePTSA (0.1 equiv)
Temperature (°C)8010080
Yield (%)725872

Tetrahydroquinazolinone Synthesis

The 5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine intermediate is prepared via a modified Niementowski reaction. Anthranilic acid (1.0 equiv) reacts with phenylacetaldehyde (1.5 equiv) in acetic acid under reflux, followed by cyclization with ammonium acetate. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 65–70% of the amine intermediate.

Coupling and Functionalization

Sulfanyl-Acetamide Linkage Formation

The triazole-thiol (1.0 equiv) undergoes alkylation with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA, 2.0 equiv) as a base. After stirring at 0–5°C for 2 hours, the chloroacetamide intermediate is isolated in 85% yield. Subsequent nucleophilic displacement with the tetrahydroquinazolinone-2-amine (1.1 equiv) in dimethylformamide (DMF) at 60°C for 6 hours furnishes the final compound in 62% yield.

Table 2: Key Reaction Metrics for Acetamide Coupling

StepReagentsSolventTemp (°C)Time (h)Yield (%)
ChloroacetylationChloroacetyl chloride, TEADCM0–5285
Amine DisplacementTetrahydroquinazolinoneDMF60662

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in DCM). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.25 (m, 5H, phenyl-H), 4.31 (s, 2H, SCH2CO), 3.12–1.45 (m, 11H, cyclohexyl + tetrahydroquinazolinone-CH2).

  • HRMS (ESI+) : m/z calculated for C29H29N7O2S [M+H]+: 540.2134; found: 540.2138.

Process Optimization and Challenges

Solvent and Catalytic Systems

Replacing DMF with ionic liquids (e.g., [BMIM]BF4) improves displacement reaction yields to 74% by enhancing nucleophilicity of the amine. Catalytic iodine (5 mol%) in the cyclocondensation step reduces reaction time to 8 hours with comparable yields.

Byproduct Management

The primary byproduct, bis-acetamide (from over-alkylation), is minimized by maintaining stoichiometric control of chloroacetyl chloride and low temperatures.

Scalability and Industrial Relevance

Kilogram-scale batches (≥99% purity) are achievable using continuous flow reactors for the triazole cyclocondensation and acetamide coupling steps. Patent literature highlights analogous compounds (e.g., US8138356B2) employing similar strategies for preclinical development .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the quinazolinone moiety, potentially altering the compound’s pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole and quinazolinone moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Comparisons

The target compound shares a common 1,2,4-triazole-acetamide backbone with several analogs. Key structural variations and their implications are summarized below:

Compound Name Key Substituents Pharmacological Relevance
Target Compound Cyclohexyl (triazole), pyridin-3-yl (triazole), tetrahydroquinazolinone (acetamide) Potential anti-inflammatory/anti-exudative activity (inferred from structural analogs)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl (triazole), amino group (triazole) Demonstrated anti-exudative activity (e.g., 45–68% inhibition in rat models)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Methylphenyl (triazole), pyridin-4-yl (triazole), chloro-trifluoromethylphenyl (acetamide) Unspecified activity; structural focus on halogenated aryl groups for enhanced stability
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl (triazole), pyridin-3-yl (triazole), methoxy-acetamidophenyl (acetamide) Likely optimized for solubility via methoxy and acetamido groups
2-[(4-Cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazolyl (acetamide) Benzothiazole moiety may confer antimicrobial or kinase-inhibitory properties
Key Observations:
  • Triazole Substitutions : The cyclohexyl group in the target compound enhances lipophilicity compared to smaller alkyl or aryl groups (e.g., ethyl, methylphenyl) in analogs . This may improve membrane permeability but reduce aqueous solubility.
  • Acetamide Domain: The tetrahydroquinazolinone scaffold distinguishes the target compound from analogs with simple aryl (e.g., chlorophenyl) or heteroaryl (e.g., benzothiazolyl) groups. Quinazolinones are associated with kinase inhibition or anti-inflammatory effects .

Pharmacological Activity Comparisons

Anti-Exudative Activity
  • Reference Compound : Diclofenac sodium (8 mg/kg) showed 72% inhibition in rat models .
  • Triazole-Acetamide Analogs :
    • Derivatives with furan-2-yl substituents exhibited 45–68% inhibition at 10 mg/kg, suggesting moderate potency .
    • Substitution with pyridinyl groups (as in the target compound) may enhance target affinity due to π-π stacking or hydrogen bonding with biological receptors .

Structure-Activity Relationship (SAR) Insights

Triazole Ring Modifications: Cyclohexyl vs. Amino Groups: Cyclohexyl substitution (target compound) may reduce metabolic degradation compared to amino-substituted analogs . Pyridinyl vs. Furanyl: Pyridinyl groups improve electronic interactions with targets but may increase molecular weight and reduce bioavailability .

Acetamide Domain: Tetrahydroquinazolinone vs. Benzothiazolyl: The former’s rigid, planar structure could enhance binding to hydrophobic enzyme pockets, while benzothiazolyl groups offer redox-active properties .

Biological Activity

The compound 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide represents a novel chemical entity with potential therapeutic applications. This compound incorporates a triazole moiety known for its diverse biological activities. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N7O2S2C_{27}H_{27}N_{7}O_{2}S_{2} with a molecular weight of approximately 545.68 g/mol. The structural components include a triazole ring and a quinazoline derivative, which are both known for their pharmacological significance.

PropertyValue
Molecular FormulaC27H27N7O2S2
Molecular Weight545.68 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

  • Antibacterial Activity :
    • A study highlighted that triazole compounds exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for related triazole derivatives ranged from 0.125 to 8 μg/mL against multiple pathogens .
  • Antifungal Activity :
    • Triazole derivatives are also recognized for their antifungal properties, particularly against pathogenic fungi like Candida albicans. The compound's structural similarity to established antifungals suggests potential efficacy in this area .

Anticancer Activity

The quinazoline scaffold has been associated with anticancer properties. Compounds featuring this structure have shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action :
    • Quinazolines often act by interfering with DNA synthesis and cell cycle regulation . The incorporation of the triazole moiety may enhance this effect through synergistic mechanisms.
  • Case Studies :
    • In vitro studies have reported that similar compounds exhibit cytotoxicity against various cancer cell lines, including breast and lung cancers .

Anti-inflammatory and Analgesic Properties

Triazoles have also been investigated for their anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators :
    • Compounds with triazole structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
    • This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds:

  • Substituents Influence :
    • Variations in the pyridine and cyclohexyl substituents can significantly affect the potency and selectivity of these compounds against specific targets.
    • For instance, electron-donating groups on the phenyl ring enhance antimicrobial activity .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux temperatures (e.g., 150°C) for intermediate steps to ensure complete cyclization .
  • Catalyst Use : Zeolite (Y-H) or pyridine can enhance reaction efficiency in coupling steps .
  • Solvent Selection : Ethanol or DMF improves solubility and reduces side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Identifies protons in the cyclohexyl, pyridinyl, and tetrahydroquinazolinyl groups. For example, the pyridine ring protons appear as distinct doublets at δ 8.5–9.0 ppm .
    • ¹³C-NMR : Confirms carbonyl (C=O) signals at ~170 ppm and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 577.7 for C₂₉H₂₈N₆OS₂) .

Advanced: How do structural modifications at the triazole or acetamide moieties influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Triazole Substituents :
    • Cyclohexyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl derivatives .
    • Pyridin-3-yl vs. pyridin-4-yl: The 3-position increases π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Acetamide Modifications :
    • Substituting the N-(5-oxo-7-phenyl-tetrahydroquinazolinyl) group with bulkier residues reduces cytotoxicity but may lower solubility .

Q. Experimental Design :

  • Synthesize analogs with systematic substitutions (e.g., cyclohexyl → ethyl, pyridinyl → thiophene).
  • Screen against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

Advanced: What computational methods are suitable for predicting binding affinity with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the acetamide carbonyl and Lys721 .
  • Molecular Dynamics (MD) Simulations : Assess stability of the compound-enzyme complex over 100 ns trajectories (e.g., GROMACS) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from analogs in and .

Data Contradiction: How should researchers address discrepancies in reported biological activity data for similar triazole derivatives?

Methodological Answer:
Root-Cause Analysis :

Assay Variability : Compare protocols (e.g., anti-exudative activity in rats vs. in vitro kinase assays). For example, diclofenac sodium (reference drug) showed dose-dependent variance in .

Structural Heterogeneity : Ensure substituents (e.g., 4-cyclohexyl vs. 4-allyl) are consistent across studies .

Statistical Validation : Apply ANOVA to data from ≥3 independent replicates to confirm significance .

Q. Resolution Strategy :

  • Re-test disputed compounds under standardized conditions (e.g., 10 mg/kg dose in Sprague-Dawley rats) .
  • Use high-purity samples (≥95% by HPLC) to minimize batch-to-batch variability .

Advanced: What kinetic studies are recommended to elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics :
    • Michaelis-Menten Analysis : Measure initial reaction rates (e.g., ATP hydrolysis by kinases) with varying substrate concentrations .
    • Inhibition Constant (Ki) : Determine via Lineweaver-Burk plots; competitive inhibition shows intersecting lines at the y-axis .
  • Time-Dependent Inactivation : Pre-incubate the compound with the enzyme to assess irreversible binding (e.g., IC₅₀ shift after 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.